molecular formula C16H22O2 B1456565 Ethyl 2-(4-phenylcyclohexyl)acetate CAS No. 411238-92-1

Ethyl 2-(4-phenylcyclohexyl)acetate

Cat. No. B1456565
M. Wt: 246.34 g/mol
InChI Key: NQKKTEIOHKETAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-phenylcyclohexyl)acetate is C16H22O2 . It has a molecular weight of 246.34 g/mol. The InChI code for this compound is 1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3/t13-,15- .


Physical And Chemical Properties Analysis

Ethyl 2-(4-phenylcyclohexyl)acetate has a molecular weight of 246.34500 . It is a colorless to slightly yellow liquid. More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, is characterized by various analytical techniques, providing insights into its structure and properties (Sapnakumari et al., 2014).

Green Chemistry in Pharmaceutical Research

  • Ethyl (4-phenylphenyl)acetate, through Suzuki coupling reactions, exemplifies the integration of green chemistry in pharmaceutical research, demonstrating its potential as a precursor for nonsteroidal anti-inflammatory drugs (Costa et al., 2012).

Chemical Reactions and Synthesis

  • The use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in Lossen rearrangement and its application for synthesizing ureas from carboxylic acids highlights its role in facilitating complex chemical reactions (Thalluri et al., 2014).
  • In the study of the hydrogenation and hydrogenolysis of ethyl 4-methyl-1-cyclohexenyl ether, different catalysts are explored, showcasing the compound's versatility in chemical processes (Nishimura et al., 1971).

Crystallography and Molecular Structure

  • Crystal and molecular structure studies of various derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide essential insights into the structural aspects and potential reactivity of these compounds (Kaur et al., 2012).

Bioactive Potentials in Natural Products

  • The study of secondary metabolites from mollusks, involving ethyl acetate derivatives, underscores the potential of these compounds in natural product research, particularly their antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

Safety And Hazards

Ethyl 2-(4-phenylcyclohexyl)acetate is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .

properties

IUPAC Name

ethyl 2-(4-phenylcyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKKTEIOHKETAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720835
Record name Ethyl (4-phenylcyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-phenylcyclohexyl)acetate

CAS RN

411238-92-1
Record name Ethyl (4-phenylcyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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